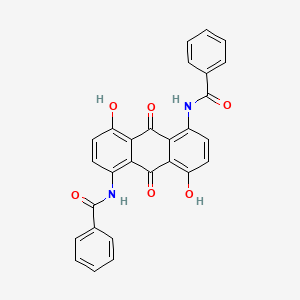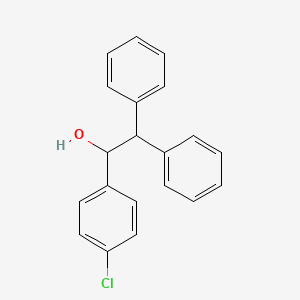![molecular formula C8H10O B14731713 Tricyclo[3.1.1.1(3,7)]octan-2-one CAS No. 6239-87-8](/img/structure/B14731713.png)
Tricyclo[3.1.1.1(3,7)]octan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[3.1.1.1(3,7)]octan-2-one is a unique organic compound characterized by its tricyclic structure. It has a molecular formula of C₈H₁₀O and a molecular weight of 122.164 g/mol . The compound is known for its high density (1.215 g/cm³) and boiling point (215.8°C at 760 mmHg) . Its structure consists of three interconnected cyclohexane rings, making it a rigid and stable molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.1.1.1(3,7)]octan-2-one typically involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by cyclopropane ring opening . This method is efficient and yields a highly functionalized tricyclic system. The reaction conditions often include the use of samarium diiodide as a reducing agent and specific temperature controls to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to isolate the compound in its pure form .
化学反应分析
Types of Reactions
Tricyclo[3.1.1.1(3,7)]octan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as alcohols, carboxylic acids, and halogenated compounds .
科学研究应用
Tricyclo[3.1.1.1(3,7)]octan-2-one has several scientific research applications:
作用机制
The mechanism of action of Tricyclo[3.1.1.1(3,7)]octan-2-one involves its interaction with various molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity . This interaction can lead to changes in cellular processes, such as signal transduction and metabolic pathways .
相似化合物的比较
Similar Compounds
Tricyclo[3.2.1.0(2,4)]octane: This compound has a similar tricyclic structure but differs in the arrangement of the rings.
Bicyclo[3.2.1]octane: Another related compound with a bicyclic structure, often used in similar research applications.
Uniqueness
Tricyclo[3.1.1.1(3,7)]octan-2-one is unique due to its specific tricyclic arrangement, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound in various scientific and industrial applications .
属性
CAS 编号 |
6239-87-8 |
|---|---|
分子式 |
C8H10O |
分子量 |
122.16 g/mol |
IUPAC 名称 |
tricyclo[3.2.1.03,6]octan-2-one |
InChI |
InChI=1S/C8H10O/c9-8-5-1-4-2-7(8)6(4)3-5/h4-7H,1-3H2 |
InChI 键 |
DXNCBOWFKZEMSZ-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC3C2CC1C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


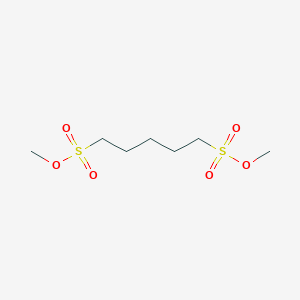
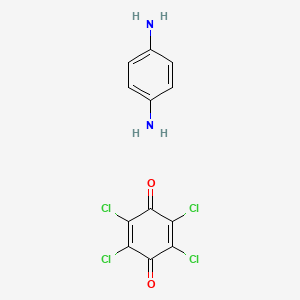
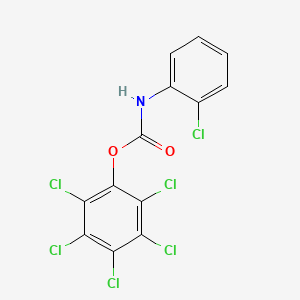
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)

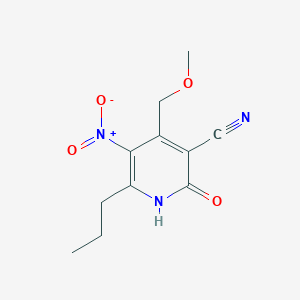
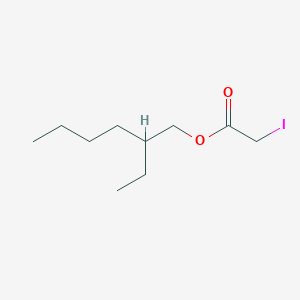
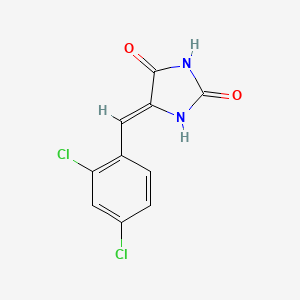
![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)
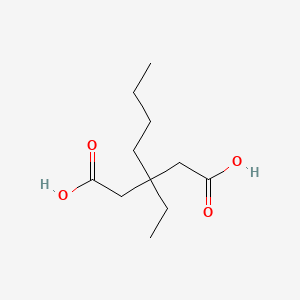
![(1S,2R,3S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptan-2-ol](/img/structure/B14731679.png)
